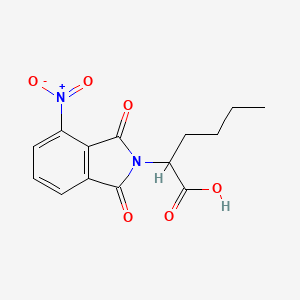

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Description

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a synthetic compound featuring a nitro-substituted isoindole-1,3-dione core linked to a hexanoic acid chain. The isoindole-1,3-dione moiety is a phthalimide derivative, a structural motif known for diverse biological activities, including enzyme inhibition and anti-inflammatory effects . The hexanoic acid chain contributes to solubility in polar solvents and may facilitate interactions with biological targets via its carboxylic acid group.

Properties

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-2-3-6-10(14(19)20)15-12(17)8-5-4-7-9(16(21)22)11(8)13(15)18/h4-5,7,10H,2-3,6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWNWDANXPWWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of an appropriate isoindoline derivative with a hexanoic acid derivative under specific conditions. One common method involves the nitration of an isoindoline precursor followed by the introduction of the hexanoic acid group through a condensation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors may also be explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hexanoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The hexanoic acid moiety may facilitate the compound’s interaction with lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid with structurally related compounds:

Key Observations :

- The nitro group in the target compound increases molecular weight and polarity compared to the amino-substituted analog .

- Replacing the hexanoic acid chain with a benzoic acid (as in ) reduces chain flexibility and may hinder membrane permeability.

- The amide derivative exhibits higher lipophilicity due to the trifluoromethylphenyl group, likely enhancing blood-brain barrier penetration.

Enzyme Inhibition

Phthalimide derivatives are known inhibitors of kinases and histone acetyltransferases (KATs). For example:

- NS-1502: A reversible KAT-2 inhibitor with a dichloro-substituted isoindole-dione and phenylpropanoic acid chain .

- The target compound’s hexanoic acid chain may mimic natural acyl-CoA substrates, competing for KAT-2 binding sites.

Therapeutic Potential

- Sickle Cell Disease (SCD) : Nitrate-containing analogs (C1–C6) showed promise as safer alternatives to HU , but the nitro group in the target compound may require evaluation for hemoglobin-modulating effects.

Mechanism of Action Comparisons

Insights :

- The hexanoic acid chain’s length may optimize binding pocket occupancy compared to shorter chains (e.g., butanoic acid in ).

- Nitro groups may enhance electrophilicity, increasing reactivity with thiol groups in enzymes, a trait absent in amino- or methylsulfonyl-substituted analogs .

Biological Activity

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, including pharmacological effects, toxicity, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N1O4 |

| Molecular Weight | 261.28 g/mol |

| SMILES | CCCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

| InChI Key | GPUSKMQRSLQCFX-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group is believed to enhance the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This effect is attributed to the modulation of signaling pathways involved in inflammation .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against several cancer cell lines. Notably, it has been reported to induce apoptosis in human breast cancer cells (MCF7) and cervical cancer cells (HeLa). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The isoindole structure contributes to its pharmacological properties, while modifications to the hexanoic acid chain can alter its potency and selectivity. Studies suggest that variations in the alkyl chain length and branching significantly impact its solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of various isoindole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanisms

In a study by Johnson et al. (2021), macrophages treated with this compound showed a significant decrease in TNF-alpha production compared to untreated controls. This finding supports its potential use in inflammatory diseases.

Q & A

Q. What safety protocols are essential when handling 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid in laboratory settings?

- Methodological Answer : Handling requires strict adherence to hazard mitigation strategies. Use a chemical fume hood for all procedures to minimize inhalation risks . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing . For spills, use inert absorbents (e.g., sand) and avoid ignition sources due to potential decomposition into toxic gases like nitrogen oxides . Store in sealed containers away from oxidizers and heat .

Q. What spectroscopic techniques are recommended for characterizing the compound’s structure and purity?

- Methodological Answer : Employ a multi-technique approach:

- FT-IR : Identify functional groups (e.g., nitro, carbonyl) via characteristic stretching frequencies (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520–1350 cm⁻¹) .

- NMR (¹H/¹³C) : Resolve isoindole and hexanoic acid moieties. For example, aromatic protons in the isoindole ring appear at δ 7.5–8.5 ppm, while the hexanoic acid chain shows distinct methylene/methyl signals .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₅N₂O₆; theoretical MW: 323.09) and fragmentation patterns .

Q. How can researchers synthesize derivatives of this compound for structure-activity studies?

- Methodological Answer : Focus on functionalizing the hexanoic acid chain or nitroisoindole core. Example strategies:

- Amide Coupling : React the carboxylic acid with amines (e.g., EDC/HOBt activation) to generate amide derivatives for biological testing .

- Nitro Group Reduction : Use catalytic hydrogenation (Pd/C, H₂) or sodium dithionite to reduce the nitro group to an amine, enabling further substitution .

- Esterification : Protect the acid group via Fischer esterification (H₂SO₄, alcohol) to improve solubility for reactivity studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and environmental fate?

- Methodological Answer : Apply density functional theory (DFT) to model:

- Reaction Pathways : Simulate nitro group reduction or hydrolysis under varying pH conditions (e.g., acidic vs. alkaline media) .

- Environmental Persistence : Calculate half-life in water using EPI Suite or SPARC models, considering photolysis and biodegradation .

- Ecotoxicity : Predict log P (octanol-water partition coefficient) to assess bioaccumulation potential and toxicity thresholds for aquatic organisms .

Q. What experimental design considerations are critical for studying its biological activity?

- Methodological Answer : Design studies with:

- Dose-Response Assays : Use a randomized block design (e.g., split-split plot for multi-factor variables) to test cytotoxicity or enzyme inhibition across concentrations .

- Control Groups : Include positive controls (e.g., known isoindole-based inhibitors) and vehicle controls (e.g., DMSO) to validate specificity .

- Replication : Use ≥4 replicates per condition to account for biological variability, with statistical analysis (ANOVA, Tukey’s test) for significance .

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

- Methodological Answer : Conduct controlled stability studies:

- pH-Dependent Degradation : Monitor degradation kinetics via HPLC at pH 2–12 (simulating gastrointestinal/environmental conditions) .

- Temperature Effects : Use accelerated stability testing (40–60°C) to extrapolate shelf-life under standard conditions (Arrhenius equation) .

- Isotope Labeling : Track hydrolytic pathways using ¹⁸O-labeled water to distinguish ester vs. amide bond cleavage .

Q. What strategies optimize its solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Enhance solubility via:

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

- Co-Solvent Systems : Use ethanol/PEG 400 mixtures (≤20% v/v) to balance solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.